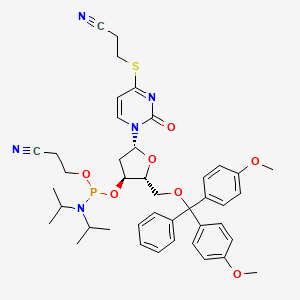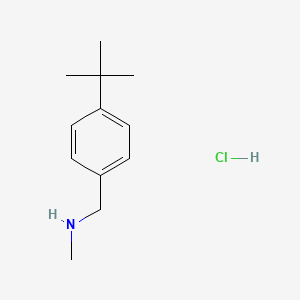
1-(4-(tert-Butyl)phenyl)-N-methylmethanamine hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Chemical Reactions Analysis
Again, without specific information on “1-(4-(tert-Butyl)phenyl)-N-methylmethanamine hydrochloride”, it’s challenging to provide an analysis of its chemical reactions .
Physical And Chemical Properties Analysis
The physical and chemical properties of a compound depend on its molecular structure. Without specific information on “1-(4-(tert-Butyl)phenyl)-N-methylmethanamine hydrochloride”, it’s challenging to provide an analysis of its physical and chemical properties .
Wissenschaftliche Forschungsanwendungen
Synthesis and Characterization
- Synthesis Methods : A study focused on synthesizing an analogue of butenafine, N-(4-(tert-butyl) benzyl)-1-(4-tert-butyl) phenyl)-N-methyl methanaminium chloride, using various non-aqueous solvents and reducing agents. The synthesis demonstrated the efficiency of different solvents and reducing agents, with 1,2-dichloroethane and NaBH4 showing the best results (Muhammad, Jimoh, & Awwal, 2018).
Chemical Reactivity and Complex Formation
- Formation of Mo(IV) Complex : A study explored the ability of the terphenyl pincer precursor 3,3‘ ‘-di-tert-butyl-1,1‘:3‘,1‘ ‘-terphenyl-2,2‘ ‘-diol to support early transition metals as a trianionic ligand, leading to the formation of a Mo(IV), d2 amido−amine complex (Sarkar et al., 2008).
Photocytotoxicity and Cellular Imaging
- Iron(III) Catecholates for Photocytotoxicity : Research on Iron(III) complexes with catecholates, including 4-tert-butyl catecholate, showed significant photocytotoxicity in red light and potential for cellular imaging (Basu et al., 2014).
Antimicrobial Applications
- Potential Antimicrobial Agents : A study on the synthesis of substituted phenyl azetidines, including compounds with tert-butyl groups, indicated potential antimicrobial properties (Doraswamy & Ramana, 2013).
Corrosion Inhibition
- Anticorrosive Behavior in Carbon Steel : The synthesized compound tert-butyl 4-[(4-methyl phenyl) carbonyl] piperazine-1-carboxylate demonstrated significant anticorrosive properties for carbon steel in acidic conditions (Praveen et al., 2021).
Conformational Analysis and Interactions
- Interaction with Lipids : A study on butenafine, which contains a tert-butylbenzyl group, showed its interaction with cell membrane phospholipids, potentially explaining its efficacy and long duration as an antifungal agent (Mingeot-Leclercq et al., 2001).
Wirkmechanismus
Safety and Hazards
Zukünftige Richtungen
Eigenschaften
CAS-Nummer |
101846-35-9 |
|---|---|
Produktname |
1-(4-(tert-Butyl)phenyl)-N-methylmethanamine hydrochloride |
Molekularformel |
C12H20ClN |
Molekulargewicht |
213.749 |
IUPAC-Name |
1-(4-tert-butylphenyl)-N-methylmethanamine;hydrochloride |
InChI |
InChI=1S/C12H19N.ClH/c1-12(2,3)11-7-5-10(6-8-11)9-13-4;/h5-8,13H,9H2,1-4H3;1H |
InChI-Schlüssel |
OSKOKQAXUJXMMO-UHFFFAOYSA-N |
SMILES |
CC(C)(C)C1=CC=C(C=C1)CNC.Cl |
Synonyme |
4-(1,1-Dimethylethyl)-N-methylbenzenemethanamine Hydrochloride (1:1); |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





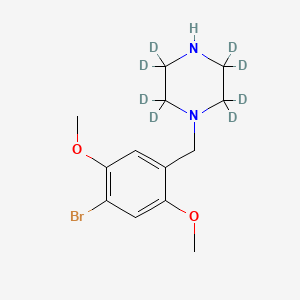
![N,N-diethylethanamine;3-[2-[(E)-[5,5-dimethyl-3-[(Z)-[3-(3-sulfopropyl)-1,3-benzothiazol-2-ylidene]methyl]cyclohex-2-en-1-ylidene]methyl]-1,3-benzothiazol-3-ium-3-yl]propane-1-sulfonate](/img/structure/B585865.png)
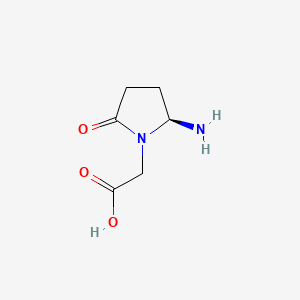
![[1-(5-Fluoropentyl)indol-3-yl]-(2,3,4,5-tetradeuterio-6-iodophenyl)methanone](/img/structure/B585869.png)
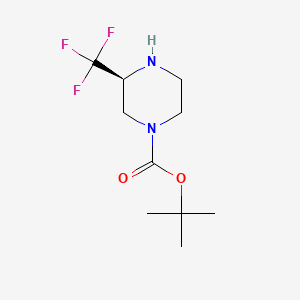
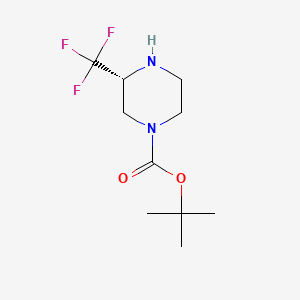
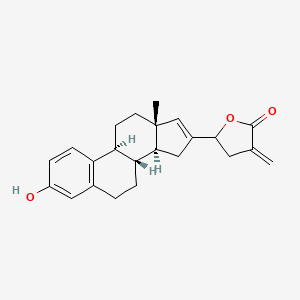
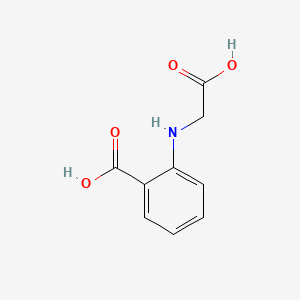
![N-[5-[2-[2-(5-amino-1,3,4-thiadiazol-2-yl)ethylsulfanyl]ethyl]-1,3,4-thiadiazol-2-yl]-2-phenylacetamide](/img/structure/B585878.png)
